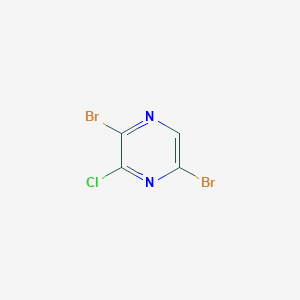

2,5-Dibromo-3-chloropyrazine

説明

2,5-Dibromo-3-chloropyrazine is a halogenated pyrazine derivative, a class of compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly discussed in the provided papers, related halogenated pyrazines and their derivatives are extensively studied, indicating the significance of such compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of halogenated pyrazines often involves nucleophilic aromatic substitution (S(N)Ar) reactions, where the presence of electron-withdrawing or electron-donating groups can influence the regioselectivity of the reaction . For instance, when an electron-withdrawing group is present at the 2-position of a pyrazine, nucleophilic attack tends to occur at the 5-position, while an electron-donating group directs the attack to the 3-position . This principle is likely applicable to the synthesis of this compound, where the presence of halogens would direct subsequent substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated pyrazines is characterized by their planarity and the potential for hydrogen bonding, as seen in the crystal structure of 2,5-diamino-3,6-dichloropyrazine . The halogen atoms contribute to the overall polarity and can influence the stacking and intermolecular interactions within the crystal lattice. These structural features are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Halogenated pyrazines participate in various chemical reactions, including further substitution reactions to introduce different functional groups. For example, the reaction of chlorochalcones with hydrazines can lead to the formation of chlorinated pyrazolines . Similarly, this compound could undergo reactions with nucleophiles to form a wide range of substituted pyrazine derivatives, potentially useful in the synthesis of pharmaceuticals or materials with specific electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrazines are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The electronic properties, such as the HOMO-LUMO gap, can be tuned by the substitution pattern on the pyrazine ring, which is important for applications in optoelectronic devices . The halogens also impact the compound's solubility and stability, which are essential parameters for practical applications.

科学的研究の応用

Synthesis and Structural Properties

2,5-Dibromo-3-chloropyrazine is used in the synthesis of various pyrazine derivatives, exhibiting notable optoelectronic properties. For instance, a study by Zhao et al. (2004) demonstrated its use in synthesizing 2,5-di(aryleneethynyl)pyrazine derivatives, highlighting their potential in light-emitting devices due to their electronic properties and structural features (Zhao et al., 2004).

Medicinal Chemistry and Extractants

Nikishkin et al. (2012) utilized chloropyrazine derivatives in the development of novel Am(III)-selective extractants for nuclear waste management, showing the versatility of these compounds in environmental applications (Nikishkin et al., 2012).

Chemistry of Coordination Compounds

Research by Wöhlert and Näther (2013) explored the use of chloropyrazine derivatives in the synthesis of Fe(II) and Co(II) coordination compounds, shedding light on their potential applications in magnetic materials (Wöhlert & Näther, 2013).

Pyrazine-Based DNA Binders

Mech-Warda et al. (2022) conducted a comprehensive study on chlorohydrazinopyrazine, a pyrazine derivative, to understand its interaction with DNA. This research paves the way for potential clinical applications due to the compound's non-toxic nature and high affinity for DNA (Mech-Warda et al., 2022).

Safety and Hazards

The safety information for 2,5-Dibromo-3-chloropyrazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

It’s known that pyrrolopyrazine derivatives, which include 2,5-dibromo-3-chloropyrazine, have exhibited a wide range of biological activities .

Mode of Action

It’s known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .

特性

IUPAC Name |

2,5-dibromo-3-chloropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACQYBDFEPOOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856513 | |

| Record name | 2,5-Dibromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21943-16-8 | |

| Record name | 2,5-Dibromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

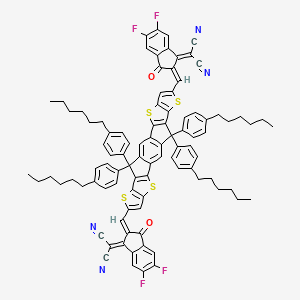

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)